molecular formula C10H16N2O2 B2812865 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-45-2

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2812865
CAS No.: 91800-45-2
M. Wt: 196.25
InChI Key: YYLYCNHLXYNSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound based on the privileged 1,3-diazaspiro[4.5]decane-2,4-dione scaffold, which is a spiro carbocyclic hydantoin. Hydantoin derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery due to their wide range of therapeutic potential . Although specific biological data for this exact analog may be limited, the core structure and its closely related derivatives have demonstrated considerable research interest. Scientific studies on similar 1,3-diazaspiro[4.5]decane-2,4-dione compounds have revealed promising anticonvulsant activity. For instance, novel derivatives have shown a significant protective effect against seizures in maximal electroshock seizure (MES) tests, with some compounds comparing favorably to standard drugs like phenytoin . Furthermore, this spirocyclic hydantoin scaffold is recognized for its application in other therapeutic areas, including serving as a key template in the development of inhibitors for enzymes like HIF prolyl hydroxylases (PHDs), which are targets for treating anemia . The structural features of the spiro[4.5]decane system, particularly the chair conformation of the cyclohexane ring with substituents in equatorial positions, contribute to its defined three-dimensional geometry, making it a valuable building block for designing potent and selective bioactive molecules . This compound is offered for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,9-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-3-7(2)5-10(4-6)8(13)11-9(14)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYCNHLXYNSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds related to 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione exhibit promising antitumor properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells, suggesting potential utility in developing new anticancer agents. The mechanism of action appears to involve the induction of apoptosis in tumor cells, making it a candidate for further investigation in cancer therapies .

Synthesis of Bioactive Molecules
The compound serves as an intermediate in synthesizing various bioactive molecules. For instance, its unique spiro structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility makes it valuable in designing new drugs targeting specific biological pathways .

Polymer Stabilization

Use as Polymer Stabilizers
this compound derivatives have been explored for their effectiveness as polymer stabilizers. These compounds help improve the thermal and oxidative stability of polymers by preventing degradation during processing and usage. Their incorporation into polymer matrices can enhance the longevity and performance of materials used in various applications, including packaging and automotive industries .

Cosmetic Formulations

Cosmetic Applications
The compound has been investigated for its potential use in cosmetic formulations due to its ability to stabilize emulsions and enhance the texture of products. Its unique chemical structure allows it to interact favorably with skin and hair components, potentially offering conditioning benefits alongside stability improvements in formulations .

Case Studies

Application Area Study/Source Findings
Antitumor ActivityResearch on diazaspiro compounds Induced apoptosis in cancer cells; potential for new anticancer therapies
Polymer StabilizationPatent on polymer stabilizers Improved thermal and oxidative stability; enhanced performance in various polymer applications
Cosmetic FormulationCosmetic formulation studies Enhanced emulsion stability; potential conditioning benefits for skin and hair

Mechanism of Action

The mechanism of action of 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

7,7,9-Trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.277 g/mol
  • Key Features: Additional methyl group at the 7-position compared to the target compound.
  • Synthesis : Prepared via alkylation of diketopiperazine intermediates, similar to methods described for 6-aryl derivatives .

3-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.224 g/mol
  • Key Features : Methyl substitution at the 3-position of the hydantoin ring. This positional isomer exhibits distinct NMR shifts (δ 1.80–2.38 ppm for cyclopentyl protons) and a density of 1.223 g/cm³ .

8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Key Features: Aromatic phenyl group at the 8-position enhances π-π stacking interactions. Reported to exhibit hypoglycemic activity in vivo (e.g., 30% reduction in blood glucose in albino rats) .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Substitutions
7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Target) C₁₀H₁₄N₂O₂ 182.22* N/A ~0.5* 7,9-dimethyl
7,7,9-Trimethyl analog C₁₁H₁₈N₂O₂ 210.28 N/A -1.061 7,7,9-trimethyl
3-Methyl analog C₉H₁₄N₂O₂ 182.22 N/A 1.223† 3-methyl
8-Phenyl analog C₁₃H₁₄N₂O₂ 230.26 162 2.1 8-phenyl
8-Azaspiro[4.5]decane-7,9-dione C₉H₁₃NO₂ 167.21 46.2 1.0 No methyl groups

*Estimated based on structural analogs.

Biological Activity

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 91800-45-2) is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 91800-45-2

The compound features a diazaspiro structure that contributes to its biological activity by providing multiple points for interaction with biological macromolecules.

Anticancer Properties

Recent studies indicate that compounds with spirocyclic structures often exhibit promising anticancer activity. For instance, derivatives of diazaspiro compounds have been shown to induce apoptosis in various cancer cell lines. In particular, research has demonstrated that modifications in the spiro structure can enhance cytotoxicity against tumor cells by disrupting critical cellular pathways involved in cancer progression .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7,9-Dimethyl-1,3-diazaspiro...FaDu (hypopharyngeal)15Induction of apoptosis via IKKb inhibition
EF24 analogVarious20NF-κB pathway modulation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Table 2: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)
7,9-Dimethyl-1,3-diazaspiro...AChE12
BuChE18

Antimicrobial Activity

Another area of interest is the antimicrobial activity of diazaspiro compounds. Research indicates that derivatives exhibit significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Case Study: Antimicrobial Testing
In a study assessing various Mannich bases derived from diazaspiro compounds, several exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted the potential for developing new antimicrobial agents based on the spiro structure.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through IKKb inhibition.
  • Enzyme Inhibition : By inhibiting AChE and BuChE, it increases acetylcholine levels, enhancing neurotransmission.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.

Q & A

Q. What methodologies mitigate risks when extrapolating data from structurally analogous compounds?

  • Methodological Answer : Perform comparative QSAR (Quantitative Structure-Activity Relationship) studies to identify substituent effects. Validate predictions with in vitro/in vivo assays for the target compound. For example, methyl groups at C7/C9 may sterically hinder interactions observed in non-methylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.